

# In vitro antiviral activity of Lopinavir against novel viruses

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Lopinavir/Ritonavir |           |
| Cat. No.:            | B1246207            | Get Quote |

An in-depth analysis of the in vitro antiviral activity of the HIV-1 protease inhibitor Lopinavir against a range of novel viral pathogens. This guide is intended for researchers, scientists, and professionals in drug development.

#### Introduction

Lopinavir is an antiretroviral protease inhibitor, traditionally used in combination with Ritonavir (LPV/r) for the treatment of HIV-1 infections.[1] Ritonavir's role is primarily to inhibit the cytochrome P450 3A4 enzyme, which metabolizes Lopinavir, thereby increasing Lopinavir's plasma concentration and half-life.[2] Given the urgent need for therapeutics during outbreaks of novel viruses, Lopinavir has been a candidate for drug repurposing due to its potential to inhibit viral proteases essential for replication.[2][3] This document provides a technical overview of the in vitro studies evaluating Lopinavir's efficacy against novel coronaviruses and other emerging viruses.

#### **Mechanism of Action: Protease Inhibition**

Many RNA viruses, including coronaviruses and flaviviruses, synthesize their proteins as large polyproteins that must be cleaved into individual, functional viral proteins.[4][5] This cleavage is performed by viral proteases. Lopinavir is designed to target and inhibit these proteases.[6] For coronaviruses like SARS-CoV, MERS-CoV, and SARS-CoV-2, a key enzyme is the 3C-like protease (3CLpro).[2][7] By binding to the active site of this enzyme, Lopinavir prevents the processing of the viral polyprotein, thereby disrupting the viral replication cycle and the formation of new, mature virions.[4][5]





Click to download full resolution via product page

**Caption:** Lopinavir's mechanism of action against viral replication.

# Quantitative In Vitro Efficacy of Lopinavir

The in vitro activity of Lopinavir is typically quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represent the drug



concentration required to inhibit 50% of viral activity. The half-maximal cytotoxic concentration (CC50) is also determined to assess the drug's toxicity to the host cells. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the drug's therapeutic window.

# **Activity Against Coronaviruses**

Lopinavir has been evaluated against several novel coronaviruses with varying results.

| Virus      | Cell Line         | EC50 / IC50<br>(μΜ) | СС50 (µМ)         | Selectivity<br>Index (SI) | Reference |
|------------|-------------------|---------------------|-------------------|---------------------------|-----------|
| SARS-CoV   | Vero              | ~6.4 (4<br>μg/mL)   | >80 (50<br>μg/mL) | >12.5                     | [8]       |
| Vero       | ~9.6 (6<br>μg/mL) | >80 (50<br>μg/mL)   | 8 to 32           | [8]                       |           |
| Vero E6    | 25-50 (IC50)      | -                   | -                 | [9]                       | _         |
| MERS-CoV   | Vero              | 8.0                 | 24.8              | 3.1                       | [1][10]   |
| -          | 11.6              | >50                 | >4.3              | [8]                       | _         |
| -          | 8.5               | -                   | -                 | [11]                      |           |
| SARS-CoV-2 | Vero E6           | 26.1                | -                 | -                         | [7]       |
| Vero E6    | 5.2               | >100                | >19.2             | [12]                      |           |

Note: Values were converted from  $\mu$ g/mL to  $\mu$ M where possible, using a molar mass of 628.81 g/mol for Lopinavir. Some studies used **Lopinavir/Ritonavir** combinations.

## **Activity Against Other Novel Viruses**

Lopinavir's activity has also been explored against other emerging RNA viruses, such as Zika Virus.



| Virus                | Cell Line   | IC50<br>(μg/mL) | CC50<br>(µg/mL) | Selectivity<br>Index (SI) | Reference |
|----------------------|-------------|-----------------|-----------------|---------------------------|-----------|
| Zika Virus<br>(ZIKV) | Vero        | 4.78 ± 0.41     | 30.00           | ~6.3                      | [13]      |
| Huh-7                | 3.31 ± 0.36 | 32.12           | ~9.7            | [13]                      |           |

# **Experimental Protocols**

The following sections detail common methodologies employed in the in vitro assessment of Lopinavir's antiviral activity.

# **General Experimental Workflow**

A typical workflow for in vitro antiviral testing involves several key stages, from preparing the cells and virus to quantifying the antiviral effect.





Click to download full resolution via product page

**Caption:** A generalized workflow for in vitro antiviral drug screening.



## **SARS-CoV-2 Inhibition Assay**

This protocol is based on studies evaluating Lopinavir against SARS-CoV-2.[12][14]

- Cell Line: Vero E6 cells are commonly used due to their susceptibility to SARS-CoV-2 infection.[12]
- Virus: SARS-CoV-2 isolate is used for infection.
- · Methodology:
  - Vero E6 cells are seeded in 96-well plates and incubated to form a confluent monolayer.
  - Cells are inoculated with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for instance, 0.05.[14][15]
  - After a 1-hour incubation period to allow for viral entry, the inoculum is removed.[14][15]
  - The cells are then treated with cell culture medium containing serial dilutions of Lopinavir.
    A vehicle-treated group serves as a control.[12]
  - The plates are incubated for 48 hours at 37°C.[8][14]
  - Quantification:
    - Viral Load: The cell culture supernatant is collected, and viral RNA is extracted.
      Quantitative real-time RT-PCR (qRT-PCR) is performed to measure the viral copy number, which indicates the extent of viral replication.[14]
    - Cytopathic Effect (CPE): The cell monolayer is observed under a microscope to assess virus-induced cell death and morphological changes. The reduction in CPE in treated wells compared to control wells indicates antiviral activity.[8][14][15]

### **Zika Virus Protease Inhibition Assay**

This protocol is based on a study that identified Lopinavir as an inhibitor of the ZIKV NS2B-NS3 protease.[13][16]



- Target: Recombinant ZIKV NS2B-NS3 protease.
- Methodology:
  - A fluorogenic substrate specific to the ZIKV protease is used.
  - The recombinant ZIKV protease is incubated with varying concentrations of Lopinavir.
  - The fluorogenic substrate is added to the mixture.
  - The cleavage of the substrate by the protease results in a fluorescent signal, which is measured over time using a fluorometer.
  - The reduction in the rate of fluorescence increase in the presence of Lopinavir indicates inhibition of the protease.
  - The IC50 value is calculated from the dose-response curve.

# **Cell Viability (Cytotoxicity) Assay**

This protocol is essential for determining the CC50 and ensuring that the observed antiviral effect is not due to drug-induced cell death.

- Cell Line: The same cell line used in the antiviral assay (e.g., Vero, Huh-7) is used.
- Methodology:
  - Cells are seeded in 96-well plates and allowed to adhere.
  - Cells are treated with the same serial dilutions of Lopinavir used in the antiviral assay but without the virus.
  - After an incubation period equivalent to the duration of the antiviral assay (e.g., 48 hours),
    a viability reagent (such as MTS or MTT) is added to the wells.
  - The reagent is converted by metabolically active (living) cells into a colored product.
  - The absorbance is measured using a plate reader. The CC50 is the drug concentration that reduces cell viability by 50% compared to untreated controls.[12]



#### **Discussion and Conclusion**

In vitro studies have demonstrated that Lopinavir possesses antiviral activity against several novel RNA viruses, including SARS-CoV, MERS-CoV, SARS-CoV-2, and Zika virus.[8][10][13] The primary mechanism is the inhibition of viral proteases crucial for the viral life cycle.[7] However, the reported efficacy varies considerably across studies, which may be attributed to differences in experimental protocols, including the cell lines, viral strains, and specific assays used.[14]

For coronaviruses, the EC50 values for Lopinavir are in the low micromolar range.[8][10][12] While this demonstrates clear in vitro activity, some reports have questioned whether these concentrations are readily achievable and sustainable at the site of infection in vivo, leading to mixed results in clinical trials for COVID-19.[9] For Zika virus, Lopinavir also shows inhibitory effects on both viral replication and the specific NS2B-NS3 protease.[13]

In conclusion, Lopinavir exhibits broad-spectrum antiviral activity in vitro against several novel viruses. This foundational data justifies its consideration as a repurposable drug candidate during viral outbreaks. However, the variable efficacy and the translation of in vitro results to clinical benefit remain complex. These in vitro studies are a critical first step in the drug development pipeline, providing the necessary data to guide further preclinical and clinical investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and Safety of Lopinavir/Ritonavir or Arbidol in Adult Patients with Mild/Moderate COVID-19: An Exploratory Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lopinavir/ritonavir: A rapid review of effectiveness in COVID-19 | The Centre for Evidence-Based Medicine [cebm.net]
- 3. A systematic review of lopinavir therapy for SARS coronavirus and MERS coronavirus-A possible reference for coronavirus disease-19 treatment option PubMed

#### Foundational & Exploratory





[pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biovista.com [biovista.com]
- 7. Insights into antiviral mechanisms of remdesivir, lopinavir/ritonavir and chloroquine/hydroxychloroquine affecting the new SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A systematic review of lopinavir therapy for SARS coronavirus and MERS coronavirus—A possible reference for coronavirus disease-19 treatment option PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. europeanreview.org [europeanreview.org]
- 12. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Small-Molecule Inhibitors Against Zika Virus Infection PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of lopinavir/ritonavir and hydroxychloroquine against severe acute respiratory syndrome coronavirus 2 at concentrations achievable by usual doses PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. Structure-based discovery of clinically approved drugs as Zika virus NS2B-NS3 protease inhibitors that potently inhibit Zika virus infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In vitro antiviral activity of Lopinavir against novel viruses]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246207#in-vitro-antiviral-activity-of-lopinavir-against-novel-viruses]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com